molecular formula C14H18O2 B14631447 Ethyl 2,2-dimethyl-4-phenylbut-3-enoate CAS No. 55078-73-4

Ethyl 2,2-dimethyl-4-phenylbut-3-enoate

Cat. No.: B14631447
CAS No.: 55078-73-4
M. Wt: 218.29 g/mol
InChI Key: BBBSKFDWVIMUIM-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-4-phenylbut-3-enoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group attached to a but-3-enoate backbone, which is further substituted with a phenyl group and two methyl groups at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2-dimethyl-4-phenylbut-3-enoate can be achieved through several methods. One common approach involves the esterification of 2,2-dimethyl-4-phenylbut-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of alternative catalysts such as zeolites or metal-organic frameworks can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-dimethyl-4-phenylbut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: 2,2-dimethyl-4-phenylbut-3-enoic acid.

    Reduction: 2,2-dimethyl-4-phenylbut-3-enol.

    Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

Ethyl 2,2-dimethyl-4-phenylbut-3-enoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethyl-4-phenylbut-3-enoate depends on the specific reactions it undergoes. For instance, in oxidation reactions, the compound’s ester group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the ester group is reduced to an alcohol via the transfer of hydrogen atoms. The phenyl group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.

Comparison with Similar Compounds

    Ethyl 2,2-dimethylbutanoate: Similar ester structure but lacks the phenyl group.

    Ethyl 4-phenylbutanoate: Contains a phenyl group but lacks the dimethyl substitution.

    Methyl 2,2-dimethyl-4-phenylbut-3-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to the combination of its ethyl ester group, phenyl group, and dimethyl substitution. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

55078-73-4

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

ethyl 2,2-dimethyl-4-phenylbut-3-enoate

InChI

InChI=1S/C14H18O2/c1-4-16-13(15)14(2,3)11-10-12-8-6-5-7-9-12/h5-11H,4H2,1-3H3

InChI Key

BBBSKFDWVIMUIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C=CC1=CC=CC=C1

Origin of Product

United States

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